1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea functional group. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a thiophen-2-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the cyclopropyl-2-hydroxypropyl intermediate: This can be achieved through the reaction of cyclopropyl ketone with a suitable reducing agent to form the hydroxypropyl group.
Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base.
Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea group can be reduced to form an amine.
Substitution: The thiophen-2-ylmethyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by binding to receptor sites.
Pathways: Interference with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophen group.
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridinyl group instead of a thiophen group.
Uniqueness
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(16,9-4-5-9)8-14-11(15)13-7-10-3-2-6-17-10/h2-3,6,9,16H,4-5,7-8H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSKKSZPCWJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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